1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]-
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Overview
Description
1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- is a heterocyclic aromatic organic compound It features a five-membered ring structure with nitrogen as one of the ring atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- typically involves the reaction of pyrrole with chlorodifluoromethyl thiol. This reaction can be catalyzed by various agents, including palladium and copper catalysts, under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorodifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrroles .
Scientific Research Applications
1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole, 2-[(trifluoromethyl)thio]-
- 1H-Pyrrole, 2-[(difluoromethyl)thio]-
- 1H-Pyrrole, 2-[(fluoromethyl)thio]-
Uniqueness
1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62665-29-6 |
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Molecular Formula |
C5H4ClF2NS |
Molecular Weight |
183.61 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]sulfanyl-1H-pyrrole |
InChI |
InChI=1S/C5H4ClF2NS/c6-5(7,8)10-4-2-1-3-9-4/h1-3,9H |
InChI Key |
CTEFKWNRNPJFST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)SC(F)(F)Cl |
Origin of Product |
United States |
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